
Cyclohexane-1,1-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane-1,1-dithiol is an organosulfur compound characterized by the presence of two thiol (−SH) groups attached to the same carbon atom in a cyclohexane ring This compound belongs to the class of geminal dithiols, which are known for their unique chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexane-1,1-dithiol can be synthesized through the reaction of cyclohexanone with hydrogen sulfide in the presence of a catalyst. The general reaction involves the addition of hydrogen sulfide to the carbonyl group of cyclohexanone, followed by the reduction of the intermediate product to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of high-pressure hydrogenation reactors and specialized catalysts to ensure high yields and purity. The process may also include steps for the purification and isolation of the final product to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexane-1,1-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclohexane.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol groups under basic conditions.
Major Products Formed:
Disulfides: Formed through the oxidation of thiol groups.
Thioethers: Resulting from nucleophilic substitution reactions.
Cyclohexane: Produced through the reduction of this compound.
Wissenschaftliche Forschungsanwendungen
Cyclohexane-1,1-dithiol has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes. It also serves as a building block in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-disulfide exchange reactions and redox biology.
Medicine: Explored for its potential therapeutic applications, including its use as a chelating agent for heavy metal detoxification.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of cyclohexane-1,1-dithiol involves its ability to form stable complexes with metal ions through its thiol groups. This property makes it an effective chelating agent, capable of binding to and neutralizing heavy metals. Additionally, the thiol groups can undergo redox reactions, playing a role in various biochemical processes.
Molecular Targets and Pathways:
Metal Ions: this compound targets metal ions, forming stable complexes that can be excreted from the body.
Redox Pathways: The compound participates in redox reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Methanedithiol: A simpler geminal dithiol with two thiol groups attached to a single carbon atom.
Ethane-1,1-dithiol: Similar to cyclohexane-1,1-dithiol but with an ethane backbone instead of a cyclohexane ring.
Benzene-1,2-dithiol: An aromatic dithiol with thiol groups on adjacent carbon atoms in a benzene ring.
Uniqueness of this compound: this compound is unique due to its cyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in forming stable metal complexes and in applications requiring specific reactivity patterns.
Eigenschaften
CAS-Nummer |
3855-24-1 |
|---|---|
Molekularformel |
C6H12S2 |
Molekulargewicht |
148.3 g/mol |
IUPAC-Name |
cyclohexane-1,1-dithiol |
InChI |
InChI=1S/C6H12S2/c7-6(8)4-2-1-3-5-6/h7-8H,1-5H2 |
InChI-Schlüssel |
VSARMWHOISBCGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




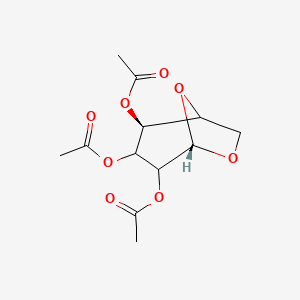
![2-[Chloro(hydroxy)methyl]benzene-1,4-diol](/img/structure/B13823694.png)
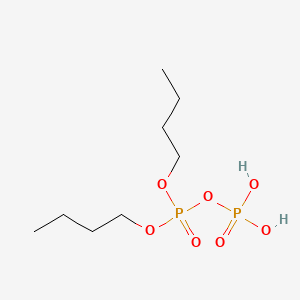
![(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-7-[[(3R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]diazenyl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13823721.png)
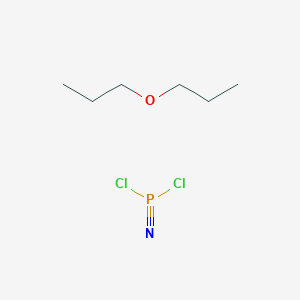

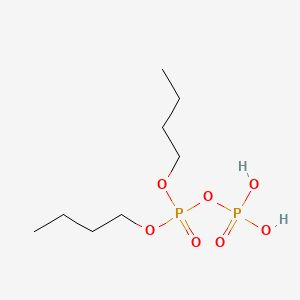
![(1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene](/img/structure/B13823742.png)
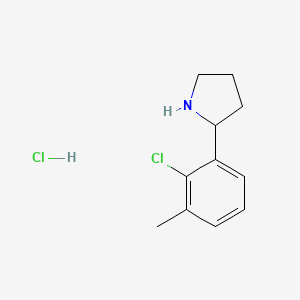
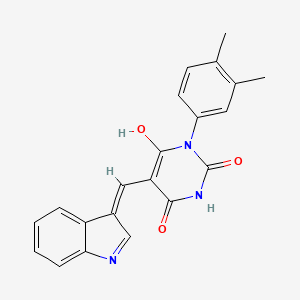
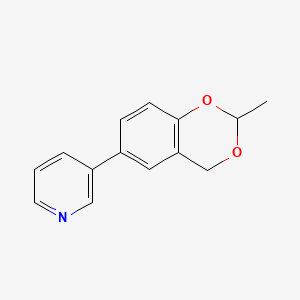
![acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13823779.png)
